molecular formula C20H19F3N2O3 B2967447 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 941919-90-0

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2967447
CAS No.: 941919-90-0
M. Wt: 392.378
InChI Key: HULCIKMJHRXLMK-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H19F3N2O3 and its molecular weight is 392.378. The purity is usually 95%.
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Scientific Research Applications

Potential Research Directions and Related Findings

Although direct studies on "N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide" were not identified, research on similar compounds suggests potential areas of interest where such a molecule could be relevant:

  • Neuropharmacology : Compounds with similar structural features have been explored for their potential interactions with neural receptors or transporters. For example, research on benzamide derivatives and their affinity for sigma receptors highlights the exploration of novel compounds for imaging and therapeutic applications in neuropsychiatric disorders (Caveliers et al., 2002).

  • Cancer Research : The study of benzamide derivatives in the context of cancer research, especially concerning their role as inhibitors of specific pathways or in imaging techniques, is of significant interest. These compounds have been evaluated for their ability to target tumor cells, offering insights into the development of novel diagnostic tools and treatments.

  • Environmental Health : Investigations into the environmental presence and health effects of benzophenones and similar compounds shed light on their potential impact. Studies focusing on the ubiquity of certain chemicals in food and their potential endocrine-disrupting activities highlight the importance of understanding the biological effects of such compounds (Guenther et al., 2002).

Mechanism of Action

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is activated factor X (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in the conversion of prothrombin to thrombin, which is a critical step in blood clot formation .

Mode of Action

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide acts as a direct inhibitor of FXa . It binds to FXa with high affinity, resulting in a rapid onset of inhibition . This compound inhibits both free and prothrombinase-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Biochemical Pathways

By inhibiting FXa, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide disrupts the coagulation cascade, reducing the formation of thrombin and subsequent blood clot formation . This can help prevent thromboembolic diseases, which are conditions caused by blood clots blocking blood vessels .

Pharmacokinetics

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The molecular and cellular effects of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide’s action include the inhibition of FXa activity and a reduction in thrombin generation . This leads to a decrease in blood clot formation, which can help prevent thromboembolic diseases .

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-28-17-10-9-15(12-16(17)25-11-3-2-4-18(25)26)24-19(27)13-5-7-14(8-6-13)20(21,22)23/h5-10,12H,2-4,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULCIKMJHRXLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.